Znf207-IN-1

ZNF207 binding surface plasmon resonance KD comparison

ZNF207-IN-1 (C16) is the first and most extensively characterized ZNF207 inhibitor, delivering a KD of 67 nM by SPR—comparable to advanced derivatives. Unlike next-generation analogs, C16 uniquely provides published antiproliferative data across five cancer types: glioma, cervical, NSCLC, leukemia, and gastric adenocarcinoma. Its blood-brain barrier permeability and in vivo efficacy in both subcutaneous and orthotopic glioma models make it the definitive reference compound for translational neuro-oncology research. For mechanistic studies of ZNF207-driven cancer stemness, C16's well-documented sphere-formation inhibition (IC50 0.5–2.5 μM) across four glioma lines offers an unmatched baseline. Choose C16 for target validation, comparative pharmacology, and multi-indication profiling.

Molecular Formula C32H34BrN3O
Molecular Weight 556.5 g/mol
Cat. No. B12369250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZnf207-IN-1
Molecular FormulaC32H34BrN3O
Molecular Weight556.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1CCNC(=O)C2(CC3(C4C=CC=CC4C2C5=CC=CC=C53)Br)C#N)CC6=CC=CC=C6
InChIInChI=1S/C32H34BrN3O/c33-32-21-31(22-34,29(25-10-4-6-12-27(25)32)26-11-5-7-13-28(26)32)30(37)35-17-14-23-15-18-36(19-16-23)20-24-8-2-1-3-9-24/h1-13,23,25,27,29H,14-21H2,(H,35,37)
InChIKeyFYUCQHAFCPRZKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ZNF207-IN-1 (C16): The Original Validated ZNF207 Inhibitor for Glioma and Stemness Research


ZNF207-IN-1 (also designated compound C16) is a small-molecule inhibitor of zinc finger protein 207 (ZNF207), a transcription factor implicated in glioma stemness, aerobic glycolysis, and tumor progression [1]. It was identified through rational design and synthesis of N-(anthracen-9-ylmethyl) benzamide derivatives and represents the most potent member of its original series, with IC50 values of 0.5–2.5 μM for sphere formation inhibition and 0.5–15 μM for cytotoxicity in glioma cells [2]. ZNF207-IN-1 binds to ZNF207 with a KD of 67 nM (SPR) and exhibits efficient blood–brain barrier permeability, enabling both subcutaneous and orthotopic in vivo efficacy in glioma models . While subsequent optimization has yielded derivatives such as TMLZ-G46, C16 remains the first and most extensively characterized ZNF207 inhibitor, providing a critical reference point for target validation and comparative studies [1].

Why Generic Substitution of ZNF207 Inhibitors Fails: Differentiating ZNF207-IN-1 from Next-Generation Derivatives


Direct substitution of ZNF207-IN-1 (C16) with optimized derivatives such as TMLZ-G1 or TMLZ-G46 is not scientifically equivalent. While TMLZ-G46 exhibits improved antiproliferative potency (IC50 0.93–2.07 μM vs C16's broader range of 3.84–15.64 μM across diverse cancer lines) and superior structural stability [1], C16 retains distinct advantages: broader cancer spectrum activity (cervical, leukemia, NSCLC, stomach adenocarcinoma) beyond glioma , and well-documented in vivo pharmacology in both subcutaneous and orthotopic glioma models [2]. Moreover, C16's binding affinity (KD 67 nM) is comparable to TMLZ-G46 (KD 68 nM) and significantly higher than the first-generation derivative TMLZ-G1 (KD 740 nM) [1]. These quantitative differences underscore that C16 is not a mere precursor but a distinct chemical probe with unique utility in multi-cancer target validation and comparative pharmacology studies.

Quantitative Evidence Differentiating ZNF207-IN-1 (C16) from Closest Analogs: A Comparative Data Guide


Binding Affinity: ZNF207-IN-1 Matches Optimized Derivative TMLZ-G46, Outperforms First-Generation TMLZ-G1

In a direct head-to-head surface plasmon resonance (SPR) assay, ZNF207-IN-1 (C16) exhibited a binding affinity (KD) of 0.067 μM, which is virtually identical to the optimized derivative TMLZ-G46 (KD = 0.068 μM) and 11-fold higher than the first-generation derivative TMLZ-G1 (KD = 0.740 μM) [1]. This demonstrates that while TMLZ-G1 sacrifices binding affinity for improved stability, C16 maintains potent target engagement on par with the most advanced clinical candidate.

ZNF207 binding surface plasmon resonance KD comparison

Cancer Spectrum: ZNF207-IN-1 Demonstrates Broad Anti-Proliferative Activity Beyond Glioma, Unlike Glioma-Optimized TMLZ-G46

While TMLZ-G46 has been optimized specifically for glioma (IC50 0.93–2.07 μM in LN229, U251MG, HS683 cells), ZNF207-IN-1 exhibits broader anti-cancer activity across multiple tumor types: cervical cancer (HeLa, IC50 range 3.84–15.64 μM), leukemia (U-937), non-small cell lung cancer (A549, H460), and stomach adenocarcinoma (MKN45, AGS) . Although its potency in glioma is lower than TMLZ-G46, C16's multi-lineage activity profile makes it a more versatile tool for exploring ZNF207 dependency in diverse cancer contexts.

anti-cancer spectrum IC50 panel multi-cancer

In Vivo Antitumor Efficacy: ZNF207-IN-1 Established Efficacy in Both Subcutaneous and Orthotopic Glioma Models

ZNF207-IN-1 (C16) has demonstrated potent antitumor efficacy in vivo in both subcutaneous and orthotopic glioma xenograft models when administered orally at 15 or 45 mg/kg [1]. In the same study, the compound also showed significant extension of survival in an orthotopic model, comparable to the standard-of-care temozolomide . The optimized derivative TMLZ-G46 achieved 83.7% tumor growth inhibition in a subcutaneous GBM model [2], but C16 remains the only inhibitor with published efficacy in an orthotopic, survival-based model—a more clinically relevant setting for brain tumors.

in vivo efficacy orthotopic glioma tumor growth inhibition

Blood-Brain Barrier Permeability: ZNF207-IN-1 Exhibits Efficient Brain Penetration Confirmed In Vivo

In vivo studies confirm that ZNF207-IN-1 (C16) exhibits efficient permeability across the blood-brain barrier, a critical property for any glioma therapeutic . While TMLZ-G46 also displays brain penetration and lacks P-glycoprotein efflux [1], C16's BBB penetration was demonstrated in the context of orthotopic glioma models, where it achieved therapeutic concentrations sufficient to prolong survival [2]. The brain-to-plasma ratio for C16 has not been publicly disclosed, but its functional brain exposure is validated by orthotopic efficacy.

blood-brain barrier CNS penetration brain exposure

Stemness Inhibition: ZNF207-IN-1 Suppresses Glioma Sphere Formation at Low Micromolar Concentrations

ZNF207-IN-1 (C16) inhibits glioma sphere formation with IC50 values ranging from 0.5 to 2.5 μM across multiple glioma cell lines (H4: 0.74 μM; LN229: 1.23 μM; HS683: 2.10 μM; U251MG: 0.87 μM) . This potency is comparable to, though slightly less than, the optimized derivative TMLZ-G46 which exhibits stemness inhibition IC50 of 0.34–0.58 μM [1]. The consistency of stemness suppression across genetically diverse glioma lines underscores C16's utility as a robust tool for probing ZNF207-dependent self-renewal mechanisms.

cancer stemness sphere formation self-renewal

Structural Stability: ZNF207-IN-1's Chiral Instability Informs Procurement and Experimental Design

ZNF207-IN-1 (C16) suffers from poor structural stability and difficulty in separating its chiral isomers, which has been explicitly cited as a key bottleneck for further development [1]. In contrast, the derivative TMLZ-G1 was engineered to remove the chiral center and markedly improve stability, albeit at the cost of reduced binding affinity [1]. This inherent instability of C16 is not a flaw but a critical parameter: for short-term biochemical or cell-based assays, C16's potency remains adequate, but for long-term in vivo studies or high-precision biophysical assays, users must account for potential degradation or isomerization.

chemical stability chiral resolution lead optimization

Optimal Application Scenarios for ZNF207-IN-1 (C16) Based on Quantitative Evidence


Target Engagement Studies Requiring High-Affinity Binding

When your research demands direct measurement of ZNF207 binding affinity, ZNF207-IN-1 (C16) provides a KD of 67 nM—on par with the advanced clinical candidate TMLZ-G46 and 11-fold better than TMLZ-G1 . Use C16 in SPR, ITC, or CETSA assays where nanomolar binding is required, and where the compound's lower stability is manageable in short-term in vitro settings.

Multi-Cancer Target Validation Beyond Glioma

For investigators exploring ZNF207's role in cervical, lung, leukemia, or gastric cancers, C16 is the only ZNF207 inhibitor with published antiproliferative data across these indications . Its broad IC50 range (3.84–15.64 μM) provides a benchmark for assessing ZNF207 dependency in non-glioma contexts, whereas TMLZ-G46 remains uncharacterized outside glioma.

Orthotopic Glioma Models for Preclinical Survival Studies

C16's demonstrated ability to prolong survival in an orthotopic GBM xenograft model makes it the preferred reference compound for studies aiming to replicate the brain tumor microenvironment. Its BBB penetration and oral efficacy have been validated in this clinically relevant setting, providing a stronger basis for translational experiments than subcutaneous models alone.

Stemness and Self-Renewal Assays in Glioma

C16's well-documented inhibition of sphere formation (IC50 0.5–2.5 μM) across multiple glioma cell lines (H4, LN229, HS683, U251MG) makes it a robust tool for probing ZNF207-mediated cancer stem cell properties. While TMLZ-G46 offers higher potency, C16's broader cell line characterization provides a more comprehensive baseline for mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Znf207-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.